3-Chloro-1,1-diethoxy-2-methylpropane
Description
IUPAC Nomenclature and CAS Registry Verification
The compound 3-chloro-1,1-diethoxy-2-methylpropane is systematically named according to IUPAC rules, which prioritize the longest carbon chain and substituent positions. The propane backbone (three carbons) is substituted at the first carbon with two ethoxy groups (-OCH₂CH₃), a methyl group (-CH₃) at the second carbon, and a chlorine atom (-Cl) at the third carbon. This configuration yields the IUPAC name This compound .
The CAS Registry Number for this compound is 21938-19-2 , verified across multiple chemical databases and vendor catalogs . Its molecular formula, C₈H₁₇ClO₂ , corresponds to a molecular weight of 180.67 g/mol .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 21938-19-2 | |
| Molecular Formula | C₈H₁₇ClO₂ | |
| Molecular Weight | 180.67 g/mol | |
| SMILES | ClCC(C)C(OCC)OCC | |
| InChI Key | XLXYUMCFVKTVHT-UHFFFAOYSA-N |
Structural Isomerism and Stereochemical Considerations
The compound exhibits structural isomerism due to the variable placement of substituents on the propane backbone. For instance:
- Positional isomers : Altering the positions of the chlorine or methyl groups (e.g., 2-chloro-1,1-diethoxy-3-methylpropane) would constitute distinct structural isomers.
- Functional group isomers : Replacing the ethoxy groups with other ethers or acetals (e.g., methoxy instead of ethoxy) would yield different functional isomers.
The molecule contains a chiral center at the second carbon (C2), which is bonded to four distinct groups:
- A methyl group (-CH₃)
- A chlorine-substituted ethyl chain (-CH₂Cl)
- Two ethoxy groups (-OCH₂CH₃) via the first carbon
This chirality implies the existence of two enantiomers (R and S configurations). However, synthetic routes typically produce a racemic mixture unless chiral catalysts or resolution techniques are employed. No evidence of stereoselective synthesis or isolated enantiomers is reported in the literature for this compound .
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple synonymous names across chemical databases, reflecting variations in nomenclature conventions:
| Synonym | Database/Source |
|---|---|
| 3-Chloro-2-methylpropionaldehyde Diethyl Acetal | |
| Propane, 3-chloro-1,1-diethoxy-2-methyl- | PubChem |
| 1-Chloro-3,3-diethoxy-2-methylpropane | Vendor catalogs |
Properties
IUPAC Name |
3-chloro-1,1-diethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYUMCFVKTVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Acetalization of 3-Chloro-2-methylpropionaldehyde
The most direct route to 3-chloro-1,1-diethoxy-2-methylpropane involves the acetalization of 3-chloro-2-methylpropionaldehyde with ethanol under acidic conditions. This method leverages the equilibrium-driven reaction between aldehydes and alcohols to form acetals, which are stabilized by the electron-withdrawing chlorine substituent. The general reaction is represented as:
Hydrochloric acid (HCl) is widely employed as a catalyst due to its efficacy in protonating the carbonyl group, enhancing electrophilicity for nucleophilic attack by ethanol. In a model study, 0.1 mol% HCl achieved >95% conversion within 20 minutes at ambient temperature, demonstrating insensitivity to residual water—a notable departure from traditional acetalization protocols.
Chlorination of 1,1-Diethoxy-2-methylpropane
Alternative approaches involve post-synthetic chlorination of the non-chlorinated acetal precursor, 1,1-diethoxy-2-methylpropane. This two-step strategy first synthesizes the acetal via standard methods, followed by radical or electrophilic chlorination. Trichloroisocyanuric acid (TCCA) has emerged as a superior chlorinating agent in anhydrous ethanol, enabling selective substitution at the tertiary carbon with 85–90% efficiency. The reaction proceeds via a radical mechanism under phase-transfer conditions, with cetyl-trimethyl ammonium bromide facilitating reagent solubility.
Catalytic Systems and Reaction Optimization
Catalyst Selection and Loading
Catalyst choice critically impacts reaction kinetics and yield. Comparative studies reveal:
| Catalyst | Concentration (mol%) | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| HCl | 0.1 | 25 | 20 | 95 | |
| FeCl₃ | 5.0 | -10–0 | 60 | 88 | |
| AlCl₃ | 5.0 | -10–0 | 60 | 82 | |
| p-TsOH | 1.0 | 180–200 | 30 | 78 |
Hydrochloric acid outperforms Lewis acids (e.g., FeCl₃, AlCl₃) in laboratory settings due to its rapid proton-transfer capability. However, FeCl₃ is preferred industrially for its tolerance to impurities and scalability.
Temperature and Solvent Effects
-
Low-Temperature Regimes : Chlorination with TCCA proceeds optimally at -5–0°C to minimize side reactions such as acetal hydrolysis.
-
High-Temperature Pyrolysis : Thermolytic cleavage of intermediates (e.g., 1,1,3-triethoxy-2-methyl-butane) at 180–200°C requires acid-stable catalysts like isoquinoline-p-TsOH mixtures to prevent decomposition.
-
Solvent Systems : Anhydrous ethanol is universally adopted for chlorination steps, while dichloromethane is avoided due to its propensity for hydrolysis.
Industrial-Scale Production Methodologies
Continuous-Flow Acetalization
Modern facilities utilize continuous-flow reactors to enhance mixing and heat transfer. A representative protocol involves:
-
Feedstock Mixing : 3-Chloro-2-methylpropionaldehyde and ethanol (2:1 molar ratio) are combined with 0.05 mol% HCl.
-
Reactor Configuration : Tubular reactors maintain 25°C with a residence time of 15 minutes.
-
Product Isolation : Continuous extraction with diethyl ether removes water, yielding 99% pure acetal after distillation.
Phase-Transfer Catalyzed Chlorination
Industrial chlorination employs cetyl-trimethyl ammonium bromide (CTAB) to solubilize TCCA in ethanol. Key parameters include:
-
CTAB Loading : 2 wt% relative to TCCA.
-
Reaction Scale : Batches up to 500 L achieve 89% yield with <1% residual aldehyde.
Challenges and Mitigation Strategies
Acetal Hydrolysis
Residual water induces backward hydrolysis, reducing yields. Strategies include:
Chlorine Selectivity
Over-chlorination at secondary carbons is minimized by:
-
Radical Inhibitors : Adding hydroquinone (0.1 wt%) suppresses chain propagation.
-
Stoichiometric Control : Limiting TCCA to 1.05 equivalents ensures mono-chlorination.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-1,1-diethoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Hydrolysis: The acetal group can be hydrolyzed to yield the corresponding aldehyde and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetal group. Common acids include hydrochloric acid and sulfuric acid, while common bases include sodium hydroxide and potassium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 3-hydroxy-1,1-diethoxy-2-methylpropane, 3-amino-1,1-diethoxy-2-methylpropane, or 3-thio-1,1-diethoxy-2-methylpropane can be formed.
Hydrolysis: The major products are 3-chloro-2-methylpropionaldehyde and ethanol.
Scientific Research Applications
3-Chloro-1,1-diethoxy-2-methylpropane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of lysine-related compounds, which are important in protein synthesis and metabolism.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diethoxy-2-methylpropane involves its reactivity as an acetal and a chloroalkane. The acetal group can be hydrolyzed to release the corresponding aldehyde, which can then participate in various chemical reactions. The chlorine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Functional Group and Reactivity Analysis
- Acetals vs. Epoxides : Unlike epichlorohydrin (which contains a strained epoxide ring), this compound’s acetal groups confer stability, making it less reactive toward nucleophiles but ideal for protecting aldehydes during multi-step syntheses .
- Chlorinated Alkenes : Allyl chloride and methallyl chloride exhibit higher reactivity due to their alkene groups, enabling electrophilic additions (e.g., in polymer production). In contrast, the target compound’s saturated backbone limits such reactions .
- Hydroxyl-Containing Analogs: 3-Chloro-1,2-dihydroxypropane and 1-Chloro-2-methyl-2-propanol are more polar and water-soluble, favoring applications in agrochemicals or as solvents. However, their hydroxyl groups increase susceptibility to oxidation and esterification .
Biological Activity
3-Chloro-1,1-diethoxy-2-methylpropane is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClO₂ |
| Molecular Weight | 162.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro group and diethoxy moieties allows for potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit both antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.
Anti-inflammatory Properties
In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The following table summarizes the effects:
| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| Compound (10 µM) | 80 ± 5 | 60 ± 10 |
| Compound (50 µM) | 40 ± 5 | 30 ± 5 |
These results indicate a dose-dependent reduction in cytokine production, highlighting the compound's potential as an anti-inflammatory agent.
Case Studies
A notable case study involved the application of this compound in a mouse model of inflammation. Mice treated with the compound exhibited reduced swelling and pain response compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-1,1-diethoxy-2-methylpropane, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methylpropane-1,1-diol with chloroethylating agents under reflux conditions in the presence of a base (e.g., NaOH) may yield the target compound. Reaction optimization should focus on solvent choice (e.g., dichloroethane), temperature control (60–80°C), and catalyst selection (e.g., AlCl₃ for Lewis acid-catalyzed reactions). Purification via column chromatography or recrystallization is recommended to isolate high-purity products .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer: Due to its chlorinated structure, the compound may pose flammability and reactivity risks. Store in airtight containers away from ignition sources and static discharge. Use inert atmospheres (e.g., nitrogen) during synthesis. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory. Monitor for decomposition products like HCl using gas chromatography-mass spectrometry (GC-MS) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of chlorine and ethoxy groups. Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups (C-Cl, C-O-C). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For crystallinity analysis, X-ray diffraction (XRD) may be applied if suitable crystals are obtained .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer: The bulky 2-methylpropane backbone and electron-donating ethoxy groups create steric hindrance and alter electrophilicity at the chlorine-bearing carbon. Computational modeling (e.g., density functional theory, DFT) can predict reaction pathways and transition states. Experimental validation via kinetic studies under varying nucleophile concentrations (e.g., using NaI in acetone for Finkelstein reactions) can quantify substituent effects .
Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation for this compound?
- Methodological Answer: Discrepancies often arise from impurities in starting materials or unoptimized reaction conditions. Systematic DOE (Design of Experiments) approaches should test variables like temperature gradients, solvent polarity, and catalyst loadings. Advanced chromatographic techniques (HPLC with UV detection) and tandem MS can identify byproducts. Cross-referencing with analogous compounds (e.g., 1-Chloro-3-(4-methoxyphenyl)propan-2-one) may reveal mechanistic insights .
Q. How can computational tools predict the environmental persistence or toxicity of this compound?
- Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP calculations). Molecular docking studies may predict interactions with biological targets (e.g., enzymes). However, ecological data gaps (e.g., soil mobility, aquatic toxicity) necessitate experimental validation via OECD guideline assays, such as closed bottle tests for biodegradation .
Q. What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?
- Methodological Answer: The compound’s chlorine and ethoxy groups make it a versatile electrophile for constructing heterocycles (e.g., pyrazoles or oxazolines). For example, coupling with amines via nucleophilic substitution could yield precursors for antimicrobial agents. Comparative studies with derivatives (e.g., 3-(Dimethylamino)-1,1-difluoropropan-2-ol hydrochloride) can guide structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
